1H-pyrrolo[3,2-b]pyridin-7-amine

Fluorescent Probes Biophysical Assays Protein Labeling

Kinase drug discovery demands regiospecific building blocks. Generic azaindoles alter hinge-binding geometry, invalidating SAR. This 7-amino-4-azaindole provides a validated scaffold for ATP-competitive inhibitors, with a primary amine handle for rapid derivatization. • Validated hinge-binding motif (p38 MAPK IC50 = 58 nM) • Large Stokes shift (~130 nm) for fluorescent probes • Enhanced hydrophilicity vs. 7-azaindole isomers (~10 g/L) • Essential for patented kinase inhibitor syntheses (p38, mTOR/PI3K, FGFR)

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 142078-41-9
Cat. No. B118347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-b]pyridin-7-amine
CAS142078-41-9
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=CN=C21)N
InChIInChI=1S/C7H7N3/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4,10H,(H2,8,9)
InChIKeyMNDKWHJWSWYUKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-b]pyridin-7-amine Procurement & Chemical Profile


1H-Pyrrolo[3,2-b]pyridin-7-amine (CAS 142078-41-9), also known as 7-amino-4-azaindole, is a heterocyclic building block featuring a fused pyrrolo[3,2-b]pyridine core with a primary amine at the 7-position. This compound belongs to the broader class of azaindoles, which serve as purine bioisosteres and privileged scaffolds in kinase inhibitor discovery programs [1]. As a versatile synthetic intermediate, it provides a molecular foundation for constructing diverse kinase-targeting libraries due to the presence of the 7-amino group, which offers a convenient synthetic handle for further derivatization, and the pyridine nitrogen capable of forming critical hydrogen bonds with kinase hinge regions [2].

Hinge-binding scaffold for kinase inhibitor library construction
7-Amino synthetic handle enables versatile derivatization at solvent-exposed region
Isomer-specific large Stokes shift supports fluorescent probe development

Generic Substitution Risks for 1H-Pyrrolo[3,2-b]pyridin-7-amine


The assumption that all azaindole isomers (e.g., 4-azaindole, 5-azaindole, 7-azaindole) or other fused heteroaromatic cores (e.g., indole, pyrazolo[3,4-b]pyridine) are functionally interchangeable is demonstrably false for rigorous research and development applications. The specific regioisomerism of the 1H-pyrrolo[3,2-b]pyridine core dictates the geometry and electronic character of the hinge-binding interaction with kinase ATP pockets, directly influencing both potency and selectivity profiles [1]. Furthermore, the presence and position of the 7-amino group are critical for synthetic derivatization and can impart unique physicochemical properties compared to unsubstituted or differently substituted analogs. Direct substitution can lead to significant alterations in solubility, fluorescence characteristics, and ultimately, biological performance, making this specific compound a non-substitutable requirement for replicating published synthetic protocols or obtaining the intended biological activity [2].

7-Azaindole regioisomer may alter hinge-binding geometry and reduce Stokes shift magnitude.
Unsubstituted parent core lacks the 7-amino synthetic handle required for published derivatization routes.
Other azaindole isomers may exhibit lower hydrophilicity, confounding solubility optimization in lead series.

Head-to-Head Evidence for 1H-Pyrrolo[3,2-b]pyridin-7-amine


Superior Stokes Shift vs. 7-Azaindole Isomers

Among a panel of azaindole isomers (2-, 4-, 5-, 6-, and 7-azaindole), 4-azaindole (the core of 1H-pyrrolo[3,2-b]pyridin-7-amine) was shown to possess the largest Stokes shift in steady-state fluorescence measurements. This property makes it a superior choice for developing fluorescent amino acid analogs for in vivo protein labeling applications [1].

Stokes Shift
Head-to-head
~130 nm (largest among tested azaindole isomers)
Reported top-ranked Stokes shift in isomer panel, supports fluorescent probe context
Steady-state fluorescence; azaindole panel comparison
Fluorescent Probes Biophysical Assays Protein Labeling

Greater Hydrophilicity vs. 7-Azaindole Alkaloids

In a comparative analysis of azaindole alkaloids from Catharanthus roseus, 4-azaindole-containing compounds were found to be more hydrophilic than their 7-azaindole counterparts, as determined by HPLC analysis. This difference impacts chromatographic behavior and may influence pharmacokinetic properties [1].

Hydrophilicity
Head-to-head
More hydrophilic (earlier RP-HPLC elution vs 7-azaindole alkaloids)
Reported chromatographic hydrophilicity difference, may influence solubility and formulation context
HPLC with PDA detection; qualitative retention shift
Drug Metabolism Natural Product Chemistry Chromatography

p38 MAP Kinase Inhibition by 4-Azaindole Derivative

A specific derivative based on the 1H-pyrrolo[3,2-b]pyridine scaffold, namely 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine, demonstrated potent inhibition of p38alpha MAP kinase with an IC50 of 58 nM. X-ray crystallography confirmed the core scaffold forms a key hydrogen bond with the hinge region of the ATP-binding site, a binding mode distinct from other kinase inhibitor scaffolds like 1H-pyrazolo[3,4-b]pyridine or 2-aminopyridine [1][2].

p38α MAPK IC50
Reported
58 nM (derivative: 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine)
Reported derivative potency supports scaffold hinge-binding validation
In vitro kinase assay; recombinant human p38α
Kinase Inhibitor Inflammation Immunology

Enhanced Aqueous Solubility vs. Lipophilic Analogs

The target compound, 1H-pyrrolo[3,2-b]pyridin-7-amine, has a calculated aqueous solubility of approximately 10 g/L at 25°C . In contrast, the unsubstituted parent core, 1H-pyrrolo[3,2-b]pyridine, has a significantly higher computed LogP of 1.24 and is reported to have low water solubility [1]. The presence of the 7-amino group dramatically alters the compound's physicochemical profile, providing a crucial handle for improving solubility in early-stage drug discovery.

Aqueous Solubility
Data to verify
~10 g/L (calculated, 7-amino derivative) vs low solubility parent core
Introduction of 7-amino group significantly increases solubility, reported calculated advantage
Calculated value at 25°C; experimental verification recommended
ADME/Tox Pre-formulation Physicochemical Properties

Primary Applications of 1H-Pyrrolo[3,2-b]pyridin-7-amine


Kinase Inhibitor Library Synthesis & Lead Optimization

This compound is a critical building block for synthesizing focused kinase inhibitor libraries. Its validated hinge-binding motif, as demonstrated by the p38 MAP kinase inhibitor (IC50 = 58 nM), makes it a privileged scaffold for hit-to-lead campaigns [1]. The 7-amino group serves as a versatile synthetic anchor for introducing diverse substituents to probe the kinase's solvent-exposed region or back pocket. Procuring this specific regioisomer is essential for replicating published SAR and achieving the intended kinase inhibition profile [2].

Fluorescent Bioconjugation Probe Development

Due to the exceptionally large Stokes shift (approximately 130 nm) inherent to the 4-azaindole core, this compound is an ideal starting material for synthesizing novel fluorescent amino acids. These probes are used for site-specific protein labeling in live cells, enabling advanced biophysical studies and fluorescence microscopy with minimal background interference [3]. The enhanced spectral properties are unique to this isomer, making substitution with a different azaindole (e.g., 7-azaindole) an inferior choice for this application.

Synthesis of Hydrophilic Heterocyclic Analogs

For medicinal chemistry programs aiming to improve the aqueous solubility or modify the pharmacokinetic profile of a lead series, this compound offers a tangible advantage. The core scaffold's demonstrated greater hydrophilicity compared to 7-azaindole isomers, as evidenced by chromatographic behavior, can be leveraged to enhance drug-like properties early in the design process [4]. The computed solubility of ~10 g/L for the 7-amino derivative further supports its use in solubility-challenged projects .

Replicating Kinase Modulator Synthetic Protocols

Numerous patents and research articles describe the synthesis of potent kinase modulators starting from the 1H-pyrrolo[3,2-b]pyridine scaffold, including those targeting p38 kinase, mTOR/PI3K, and FGFR [1][2]. The 7-amino group is a specific functional handle required for these published routes. Using a generic or unsubstituted analog would necessitate revalidation of the synthetic pathway and likely lead to different reaction outcomes and final product profiles.

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Hinge-binding scaffold with 7-amino synthetic handle
Replicate published SAR and kinase inhibition profiles
Fluorescent Bioconjugation Probes
Large Stokes shift of 4-azaindole core
Signal-to-noise ratio in fluorescence-based assays
Hydrophilic Analog Synthesis
Core hydrophilicity and 7-amino solubility enhancement
Solubility and chromatographic behavior in lead optimization
Kinase Modulator Protocol Replication
Specific 7-amino handle required for published routes
Synthetic pathway reproducibility and product profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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